3-Methylpentanal
Overview
Description
3-Methylpentanal is a compound that has been identified as a product in various chemical reactions and processes. It is a molecule of interest due to its potential applications in flavor and fragrance industries. The compound has been mentioned as an intermediate or a product in the synthesis of other chemicals, and its formation has been observed in reactions involving isoprene and other organic substrates.
Synthesis Analysis
The synthesis of 3-Methylpentanal has been achieved through different methods. One approach involves a selective hydroformylation-hydrogenation tandem reaction of isoprene catalyzed by a rhodium complex with bis(diphenylphosphino)ethane as a ligand, which results in a high yield of 3-Methylpentanal . Another study suggests the presence of 3-Methylpentanal as an intermediate in the formation of 3-Mercapto-2-methylpentan-1-ol from raw onions, confirmed by synthesis and chromatographic data . Additionally, the compound has been synthesized as part of a study on the reactivity of (3-Methylpentadienyl)iron(1+) cation, which is used in the late-stage introduction of side chains in the synthesis of complex organic molecules .
Molecular Structure Analysis
While the molecular structure of 3-Methylpentanal itself is not directly discussed in the provided papers, its structure can be inferred from the synthesis and reactions it undergoes. The compound is an aldehyde with a branched carbon chain, which is a characteristic feature in various flavor and fragrance compounds.
Chemical Reactions Analysis
3-Methylpentanal is involved in several chemical reactions. It is a tandem product in the hydroformylation-hydrogenation of isoprene and is also suggested as an intermediate in the biosynthesis of flavor compounds from raw onions . Additionally, it can be formed during the rearrangement reactions of certain alcohols in the presence of formic acid, as indicated by the formation of related aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methylpentanal are not explicitly detailed in the provided papers. However, its role as a flavor compound suggests that it has significant olfactory properties, which are concentration-dependent . Its synthesis from isoprene also indicates that it has properties amenable to catalytic reactions, such as hydroformylation and hydrogenation .
Scientific Research Applications
Aroma Compounds : 3-Mercapto-2-methylpentan-1-ol, related to 3-Methylpentanal, has been detected in complex thermally processed flavors and isolated from raw onions. It exhibits meat broth, sweaty, onion, and leek-like odor at low concentrations and is proposed to be formed from 3-Methylpentanal as an intermediate (Widder et al., 2000).
Toxicology : The subacute inhalation toxicity of 3-Methylpentane, closely related to 3-Methylpentanal, was investigated. Exposure to 3-Methylpentane showed no significant adverse effects in rats, indicating a high no observable adverse effect level (Chung et al., 2016).
Catalysis : The conversion of 2-methylpentanal on Pd/SiO2 and PdCu/SiO2 catalysts under hydrogen was studied, indicating changes in product selectivity and activity based on the catalytic composition (Sitthisa et al., 2011).
Reactivity with Radicals : Research on the reaction kinetics of NO3 and OH radicals with various aliphatic aldehydes, including 3-Methylpentanal, shows a typical addition reaction pattern, essential for understanding atmospheric chemistry (d'Anna et al., 2001).
Cancer Research : Studies on lung cancer cell line NCI-H2087 showed that certain volatile organic compounds, including 2-methylpentane, are specifically released by lung cancer cells, offering potential biomarkers for cancer detection (Sponring et al., 2009).
Combustion Chemistry of Biofuels : 3-Methylpentanal is involved in the low-temperature combustion chemistry of biofuels, providing insights into fuel combustion mechanisms and potential applications in biofuel development (Welz et al., 2012).
Occupational Exposure Monitoring : The feasibility of monitoring exposure to methylpentane isomers, including 3-Methylpentane, through diffusive sampling and urine analysis was explored. This is crucial for occupational health and safety in industries using these compounds (Kawai et al., 1995).
Chemical Synthesis : The vapor-phase synthesis of 3-pentanone from 1-propanol over CeO2–Fe2O3 catalysts included the observation of 3-hydroxy-2-methylpentanal as a by-product, highlighting the role of 3-Methylpentanal in chemical synthesis processes (Kamimura et al., 2003).
Safety And Hazards
3-Methylpentanal may be irritating to the eyes, skin, and respiratory tract . It is a flammable liquid and should be kept away from fire and high temperature .
Relevant Papers One relevant paper titled “Comparison of the Direct and Sensitized Photolysis of 3-Methylpentanal in the Vapor Phase” was found . Further analysis of this paper may provide more insights into the properties and applications of 3-Methylpentanal.
properties
IUPAC Name |
3-methylpentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWJGLQYQJGEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871249 | |
Record name | 3-Methylvaleraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentanal | |
CAS RN |
15877-57-3 | |
Record name | 3-Methylpentanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15877-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylvaleraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015877573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLPENTANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylvaleraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylvaleraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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